molecular formula C6H6O B13141430 Hexa-1,4-diyn-3-ol CAS No. 62679-53-2

Hexa-1,4-diyn-3-ol

Cat. No.: B13141430
CAS No.: 62679-53-2
M. Wt: 94.11 g/mol
InChI Key: VJRNBQYAZIWTQU-UHFFFAOYSA-N
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Description

Hexa-1,4-diyn-3-ol is a chemical compound with the molecular formula C₆H₁₀O. It is an unsaturated alcohol containing both triple and double bonds. The systematic IUPAC name for this compound is 1,5-hexadiyne-3-ol. It is a colorless to light yellow oil with a melting point estimated around 30.5°C and a boiling point of 133-134°C .

Preparation Methods

Synthetic Routes:

  • Acetylene Addition Reaction

    • Hexa-1,4-diyn-3-ol can be synthesized by the addition of acetylene (ethyne) to formaldehyde (methanal) in the presence of a base. The reaction proceeds through a nucleophilic addition of acetylene to formaldehyde, followed by tautomerization to form the alcohol.
    • The reaction can be represented as follows:

      HC≡CH + HCHO → HO-CC≡C-CH₂OH\text{HC≡CH + HCHO → HO-CC≡C-CH₂OH} HC≡CH + HCHO → HO-CC≡C-CH₂OH

  • Hydroboration-Oxidation

    • Another method involves hydroboration of 1,4-pentadiyne followed by oxidation to yield this compound.
    • The steps are as follows:
      • Hydroboration of 1,4-pentadiyne with borane (BH₃) to form the boron adduct.
      • Oxidation of the boron adduct with hydrogen peroxide (H₂O₂) or another oxidizing agent to give the desired alcohol.

Industrial Production:

Industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis methods can be adapted for larger-scale production.

Chemical Reactions Analysis

Hexa-1,4-diyn-3-ol undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the triple bond yields the corresponding alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

    Acid-Base Reactions: It behaves as a weak acid (pKa ≈ 14.29) and can react with bases.

    Tautomerization: The triple bond can tautomerize to the corresponding enol form.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Hexa-1,4-diyn-3-ol finds applications in various fields:

    Chemistry: Used as a building block for organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for antimicrobial, antiviral, or anticancer properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for hexa-1,4-diyn-3-ol’s effects depends on its specific application. It may interact with cellular targets, enzymes, or signaling pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Hexa-1,4-diyn-3-ol is unique due to its combination of triple and double bonds. Similar compounds include other alkynes, such as 1,4-pentadiyne and 1,6-heptadiyne.

Remember that this compound’s properties and applications continue to be explored, and further research contributes to our understanding of this intriguing compound

Properties

CAS No.

62679-53-2

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

hexa-1,4-diyn-3-ol

InChI

InChI=1S/C6H6O/c1-3-5-6(7)4-2/h2,6-7H,1H3

InChI Key

VJRNBQYAZIWTQU-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C#C)O

Origin of Product

United States

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